Di-tert-butyl benzylimidodicarbonate

Description

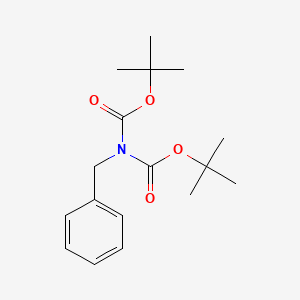

Di-tert-butyl benzylimidodicarbonate (CAS: 24932-48-7) is a member of the imidodicarbonate family, characterized by two tert-butyl groups and a benzyl substituent attached to an imidodicarbonate core. This compound is part of a broader class of tert-butyl-protected carbamates and carbonates, which are widely used in organic synthesis for their steric bulk and protective group properties.

Properties

IUPAC Name |

tert-butyl N-benzyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBCBDIQXSNCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl benzylimidodicarbonate can be synthesized through a reaction between benzylamine and di-tert-butyl dicarbonate. The reaction typically involves the use of a catalyst such as 4-dimethylaminopyridine (DMAP) and is carried out in a solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 20°C for the initial stage and then heating to 80°C for a couple of hours .

Industrial Production Methods: In an industrial setting, the production of di-tert-butyl benzylimidodicarbonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl benzylimidodicarbonate primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the Boc-protected amine group. It can also participate in deprotection reactions where the Boc group is removed under acidic conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reaction conditions often involve mild bases like sodium bicarbonate or potassium carbonate.

Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under controlled conditions.

Major Products: The major products formed from these reactions include the deprotected amine or the substituted product, depending on the type of reaction and reagents used.

Scientific Research Applications

Di-tert-butyl benzylimidodicarbonate has several applications in scientific research:

Chemistry: It is widely used in organic synthesis for the protection of amine groups, facilitating multi-step synthesis of complex molecules.

Biology: In peptide synthesis, it helps in the temporary protection of amino groups, allowing for the sequential addition of amino acids.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates, where protection and deprotection of functional groups are crucial.

Mechanism of Action

The mechanism of action of di-tert-butyl benzylimidodicarbonate involves the formation of a stable carbamate linkage with amines. The Boc group acts as a protective group, preventing unwanted reactions at the amine site. The deprotection mechanism involves the cleavage of the carbamate bond under acidic conditions, releasing the free amine. This process is facilitated by the electron-withdrawing nature of the Boc group, which stabilizes the intermediate formed during the reaction .

Comparison with Similar Compounds

Di-tert-butyl Imidodicarbonate Derivatives

lists several structurally related imidodicarbonates, including:

- Di-tert-butyl 2-(4,4-dimethoxybutyl)imidodicarbonate (CAS: 109774-57-4)

- Di-tert-butyl (4-hydroxybutyl)imidodicarbonate (CAS: 865202-94-4)

- Di-tert-butyl (2-hydroxyethyl)imidodicarbonate (CAS: 761456-72-8)

Comparison with Di-tert-butyl Malonate and Diazomalonate

Di-tert-butyl malonate (CAS: 3221) and di-tert-butyl diazomalonate are structurally simpler analogs with malonate cores. highlights that di-tert-butyl malonate reacts sluggishly in diazo transfer reactions (47% yield after 4 weeks), whereas diazomalonate derivatives are more reactive but require stringent conditions. In contrast, imidodicarbonates like Di-tert-butyl benzylimidodicarbonate may exhibit distinct reactivity due to their nitrogen-containing core, enabling participation in nucleophilic substitutions or coordination chemistry .

Biological Activity

Di-tert-butyl benzylimidodicarbonate (DBI) is a compound that has garnered attention in various fields of research, particularly for its biological activities. This article provides a comprehensive overview of DBI, including its properties, biological effects, and relevant studies.

Di-tert-butyl benzylimidodicarbonate is a carbamate derivative characterized by its imidodicarbonate functional group. The compound serves primarily as a protecting group in organic synthesis, particularly in the preparation of amines and amino acids. Its structure can be represented as follows:

- Molecular Formula : C13H18N2O4

- Molecular Weight : 250.29 g/mol

- CAS Number : 24424-99-5

DBI acts as a protecting group for amines in chemical reactions. It is stable under basic conditions and can be selectively deprotected under acidic conditions, releasing tert-butanol and carbon dioxide as by-products. This property makes it valuable in peptide synthesis and other organic transformations.

Antimicrobial Activity

DBI has been studied for its potential antimicrobial effects. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives such as 2,4-di-tert-butylphenol (2,4-DTBP) have shown effectiveness against various pathogens due to their ability to disrupt cellular membranes and inhibit enzyme activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of DBI on different cell lines. In vitro studies suggest that DBI exhibits moderate cytotoxic effects, which could be attributed to its ability to induce oxidative stress in cells. The following table summarizes findings from relevant cytotoxicity studies:

Antioxidant Activity

Similar compounds have demonstrated antioxidant properties, which may also be applicable to DBI. Antioxidants play a crucial role in mitigating oxidative stress, thus protecting cells from damage. The antioxidant activity of DBI could be an area for further investigation.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of DBI against Gram-positive and Gram-negative bacteria. Results indicated that DBI exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Cytotoxic Effects on Cancer Cells : Another study focused on the cytotoxic effects of DBI on various cancer cell lines. The findings revealed that DBI induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Q & A

Basic Questions

Q. What are the critical safety considerations when handling Di-tert-butyl benzylimidodicarbonate in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, safety goggles, and flame-retardant lab coats due to its flammability (flash point: 37°C) and skin/eye irritation risks . Ensure adequate ventilation to prevent vapor accumulation (explosive concentrations may form in low-lying areas) . Storage should follow OSHA guidelines for flammable solids, away from oxidizers and ignition sources .

Q. How can researchers mitigate risks during accidental spills or exposure?

- Methodological Answer : For spills, evacuate the area, avoid inhaling vapors, and use inert absorbents (e.g., sand) to contain the material. Decontaminate surfaces with ethanol/water mixtures. In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, use an eyewash station and seek medical evaluation .

Q. What analytical techniques are recommended for verifying the purity of Di-tert-butyl benzylimidodicarbonate?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly focusing on tert-butyl group signals (δ ~1.2–1.4 ppm in H NMR). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) can assess purity, while differential scanning calorimetry (DSC) monitors thermal stability during storage .

Advanced Research Questions

Q. How can researchers address the lack of ecological toxicity data for Di-tert-butyl benzylimidodicarbonate?

- Methodological Answer : Design tiered ecotoxicity assays:

- Acute toxicity : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests (OECD 202/ISO 11348).

- Degradability : Perform OECD 301B biodegradation studies under aerobic conditions.

- Bioaccumulation : Calculate log values experimentally via shake-flask methods to predict environmental persistence .

Q. What strategies optimize reaction conditions for synthesizing derivatives of Di-tert-butyl benzylimidodicarbonate?

- Methodological Answer : Employ design of experiments (DoE) to screen catalysts (e.g., Pd/C or organocatalysts), solvents (aprotic solvents like THF), and temperatures (50–80°C). Monitor steric effects from tert-butyl groups using computational tools (e.g., DFT calculations) to predict regioselectivity in nucleophilic substitutions .

Q. How do steric and electronic properties influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : Conduct kinetic studies under controlled pH (e.g., 0.1M HCl/NaOH) at 25–40°C. Use LC-MS to identify degradation byproducts (e.g., tert-butanol or CO). Compare with analogous compounds (e.g., Boc anhydride) to model hydrolysis pathways .

Q. What computational methods are suitable for predicting decomposition pathways?

- Methodological Answer : Apply automated reaction mechanism generators (RMG) with CCSD(T)-derived kinetics parameters to model thermal decomposition. Validate against experimental pyrolysis data (e.g., TGA-FTIR) and inhibitor studies (e.g., cyclohexene quenching of radical intermediates) .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported physicochemical properties (e.g., boiling points)?

- Methodological Answer : Cross-validate data using multiple techniques:

- Boiling point : Measure via microdistillation under reduced pressure (to avoid thermal decomposition).

- Solubility : Use shake-flake method with HPLC quantification.

- Thermodynamic properties : Reference NIST WebBook data for similar tert-butyl esters (e.g., enthalpy of sublimation) .

Q. What experimental designs address conflicting toxicity reports in literature?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity) alongside in silico predictions (QSAR models). Compare results with structurally related phthalates (e.g., DIBP) to identify structure-activity relationships .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Flash Point | 37°C (Tagliabue closed-cup) | |

| log (Predicted) | 3.2 (EPI Suite v4.11) | |

| Thermal Decomposition Onset | 120°C (DSC, 10°C/min) | |

| NMR (H) Tert-butyl | δ 1.28 ppm (s, 18H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.